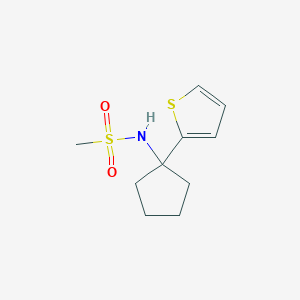

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

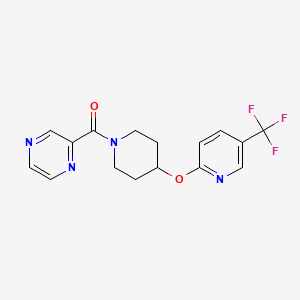

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent agonist of the cannabinoid receptor CB1, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

科学的研究の応用

Acceleration of Reaction Rates

Methanesulfonyl derivatives, including those similar to N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, have been studied for their ability to accelerate reaction rates in biochemical processes. For instance, methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates how substituted ammonium ions can significantly increase reaction rates, potentially due to the small size of the leaving group allowing the reaction to proceed even in complex enzymatic environments (Kitz & Wilson, 1963).

Structural and Spectroscopic Studies

Research has also focused on the structural analysis of sulfonamide derivatives through methods like X-ray powder diffraction, highlighting how substitutions can affect supramolecular assembly. Such studies provide a foundational understanding of the molecular conformation, aiding in the design of compounds with desired chemical properties (Dey et al., 2015).

Microbial Reduction Applications

In biotechnological research, microbial cultures have been explored for their ability to catalyze the reduction of compounds similar to this compound. This application is particularly relevant in the synthesis of chiral intermediates for pharmaceuticals, demonstrating the potential of biological systems to influence the stereochemical outcome of chemical reactions (Patel et al., 1993).

Computational Chemistry Insights

Computational studies have provided valuable insights into the molecular conformation, NMR chemical shifts, and vibrational transitions of sulfonamide compounds. These findings are essential for understanding the electronic and structural properties that govern the behavior of these molecules in various chemical contexts (Karabacak et al., 2010).

Catalytic Applications

The potential of sulfonamide derivatives in catalysis has been explored, with studies demonstrating how these compounds can act as precatalysts in transfer hydrogenation reactions. This application underscores the versatility of sulfonamide derivatives in facilitating chemical transformations, offering pathways to more efficient and selective synthesis processes (Ruff et al., 2016).

作用機序

Mode of Action

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

特性

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S2/c1-15(12,13)11-10(6-2-3-7-10)9-5-4-8-14-9/h4-5,8,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMLKUGZOVRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)

![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)

![3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2904287.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)